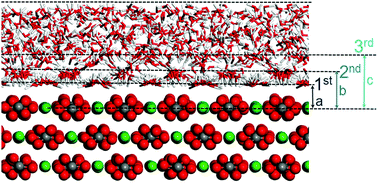Mechanism of wettability alteration of the calcite {104} surface†
Physical Chemistry Chemical Physics Pub Date: 2020-06-29 DOI: 10.1039/D0CP01715A
Abstract
To understand the mechanism of wettability alteration of calcite, a typical mineral in oil reservoirs, the interactions of deionized water and brine (with different compositions) with the calcite {10![[1 with combining macron]](https://www.rsc.org/images/entities/char_0031_0304.gif) 4} surface are investigated using a combination of molecular dynamics and first-principles simulations. We show that two distinct water adsorption layers are formed through hydrogen bonding and electrostatic interactions with the calcite {10
4} surface are investigated using a combination of molecular dynamics and first-principles simulations. We show that two distinct water adsorption layers are formed through hydrogen bonding and electrostatic interactions with the calcite {10![[1 with combining macron]](https://www.rsc.org/images/entities/char_0031_0304.gif) 4} surface as well as hydrogen bonding between the water molecules. These highly ordered water layers resist penetration of large stable Mg2+ and Ca2+ hydrates. As Na+ and Cl− hydrates are less stable, Na+ and Cl− ions may penetrate the ordered water layers to interact with the calcite {10
4} surface as well as hydrogen bonding between the water molecules. These highly ordered water layers resist penetration of large stable Mg2+ and Ca2+ hydrates. As Na+ and Cl− hydrates are less stable, Na+ and Cl− ions may penetrate the ordered water layers to interact with the calcite {10![[1 with combining macron]](https://www.rsc.org/images/entities/char_0031_0304.gif) 4} surface. In contact with this surface, Na+ interacts significantly with water molecules, which increases the water–calcite interaction (wettability of calcite), in contrast to Cl−. We propose that formation of Na+ hydrates plays an important role in the wettability alteration of the calcite {10
4} surface. In contact with this surface, Na+ interacts significantly with water molecules, which increases the water–calcite interaction (wettability of calcite), in contrast to Cl−. We propose that formation of Na+ hydrates plays an important role in the wettability alteration of the calcite {10![[1 with combining macron]](https://www.rsc.org/images/entities/char_0031_0304.gif) 4} surface.
4} surface.
![Graphical abstract: Mechanism of wettability alteration of the calcite {10 [[1 with combining macron]] 4} surface](http://scimg.chem960.com/usr/1/D0CP01715A.jpg)

Recommended Literature
- [1] Front cover
- [2] Cage compound Sc5Pt24B12: a Pt-stuffed variant of filled skutterudite structure. Electronic and structural properties†
- [3] Tunable ferroelectric single-atom catalysis of CO oxidation using a Pt/In2Se3 monolayer†
- [4] Turn-on mode fluorescence photoswitching of diarylethene single crystals†
- [5] Nature of hydride and halide encapsulation in Ag8 cages: insights from the structure and interaction energy of [Ag8(X){S2P(OiPr)2}6]+ (X = H−, F−, Cl−, Br−, I−) from relativistic DFT calculations†
- [6] Back cover
- [7] [12]aneN3-Conjugated AIEgens with two-photon imaging properties for synergistic gene/photodynamic therapy in vitro and in vivo†
- [8] Inside front cover
- [9] Tuning the work function of polyaniline via camphorsulfonic acid: an X-ray photoelectron spectroscopy investigation
- [10] Antifouling strategies for marine and riverine sensors










